molecular formula C13H24O B13981733 Cyclohexanol, 4-(cyclohexylmethyl)- CAS No. 100544-80-7

Cyclohexanol, 4-(cyclohexylmethyl)-

Cat. No.: B13981733
CAS No.: 100544-80-7
M. Wt: 196.33 g/mol
InChI Key: QYZFQZJJSMHXOK-UHFFFAOYSA-N
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Description

Cyclohexanol, 4-(cyclohexylmethyl)- is an organic compound that belongs to the class of cycloalkanes It is a derivative of cyclohexanol, where a cyclohexylmethyl group is attached to the fourth carbon of the cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 4-(cyclohexylmethyl)- can be synthesized through several methods. One common method involves the hydrogenation of phenol in the presence of a catalyst such as palladium or nickel. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.

Another method involves the oxidation of cyclohexane using air or oxygen in the presence of a cobalt catalyst. This process produces a mixture of cyclohexanol and cyclohexanone, which can be separated and purified through distillation.

Industrial Production Methods

In industrial settings, cyclohexanol, 4-(cyclohexylmethyl)- is often produced through the catalytic hydrogenation of benzene. This process involves the use of a metal catalyst, such as platinum or rhodium, and occurs under high pressure and temperature conditions. The resulting product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-(cyclohexylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form cyclohexanone, a key intermediate in the production of nylon.

    Reduction: Reduction reactions can convert cyclohexanol, 4-(cyclohexylmethyl)- to cyclohexane.

    Substitution: The hydroxyl group in cyclohexanol can be substituted with other functional groups, such as halogens, through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

    Oxidation: Cyclohexanone

    Reduction: Cyclohexane

    Substitution: Various halogenated cyclohexanols

Scientific Research Applications

Cyclohexanol, 4-(cyclohexylmethyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Cyclohexanol, 4-(cyclohexylmethyl)- is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of cyclohexanol, 4-(cyclohexylmethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the cyclohexylmethyl group can interact with hydrophobic regions of proteins and other macromolecules, influencing their activity.

Comparison with Similar Compounds

Cyclohexanol, 4-(cyclohexylmethyl)- can be compared with other similar compounds, such as:

    Cyclohexanol: The parent compound, which lacks the cyclohexylmethyl group.

    Cyclohexanone: An oxidized form of cyclohexanol.

    Cyclohexane: A fully reduced form of cyclohexanol.

The presence of the cyclohexylmethyl group in cyclohexanol, 4-(cyclohexylmethyl)- imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

100544-80-7

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

4-(cyclohexylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C13H24O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-14H,1-10H2

InChI Key

QYZFQZJJSMHXOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2CCC(CC2)O

Origin of Product

United States

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